molecular formula C14H19NO3S B6194245 (3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate CAS No. 2679949-72-3

(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate

Cat. No.: B6194245
CAS No.: 2679949-72-3
M. Wt: 281.4
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Description

(3R)-1-azabicyclo[222]octan-3-yl 4-methylbenzene-1-sulfonate is a compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen The specific structure of this compound includes a bicyclo[222]octane ring system with a nitrogen atom at the bridgehead position and a 4-methylbenzene-1-sulfonate group attached to the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate typically involves the following steps:

    Formation of the bicyclic structure: The bicyclo[2.2.2]octane ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. For example, the reaction between cyclopentadiene and an appropriate dienophile can yield the bicyclic structure.

    Introduction of the nitrogen atom: The nitrogen atom can be introduced through a nucleophilic substitution reaction. For instance, the bicyclic structure can be reacted with a nitrogen-containing reagent such as azide or amine to form the azabicyclo compound.

    Attachment of the 4-methylbenzene-1-sulfonate group: The final step involves the sulfonation of the azabicyclo compound. This can be achieved by reacting the compound with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the aromatic ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the sulfonate group or the nitrogen atom. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the sulfonate group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.

Major Products

    Oxidation: Products may include sulfoxides, sulfones, or oxidized aromatic rings.

    Reduction: Products may include amines, alcohols, or reduced aromatic rings.

    Substitution: Products may include substituted azabicyclo compounds with various functional groups.

Scientific Research Applications

(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies of enzyme inhibition, receptor binding, and other biological processes.

    Industrial Applications: The compound can be used in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of (3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various chemical reactions. The sulfonate group can also interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-azabicyclo[3.2.1]octane: Another azabicyclo compound with a different ring structure.

    8-azabicyclo[3.2.1]octane: A compound with a similar nitrogen-containing bicyclic structure.

    1,2,4-triazole derivatives: Compounds with a different heterocyclic structure but similar biological activities.

Uniqueness

(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate is unique due to its specific bicyclic structure and the presence of both a nitrogen atom and a sulfonate group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2679949-72-3

Molecular Formula

C14H19NO3S

Molecular Weight

281.4

Purity

95

Origin of Product

United States

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